molecular formula C10H12ClNO3 B13961331 Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester CAS No. 34061-86-4

Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester

Cat. No.: B13961331
CAS No.: 34061-86-4
M. Wt: 229.66 g/mol
InChI Key: XWFIJKHIIHQUQF-UHFFFAOYSA-N
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Description

Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester ( 34061-86-4) is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . As a carbamate ester featuring both chloro- and hydroxy- substituents on the phenyl ring, this compound serves as a valuable synthetic intermediate and building block in medicinal and organic chemistry research. Researchers utilize this chemical scaffold for exploring structure-activity relationships, particularly in the development of protease inhibitors and enzyme modulators. The presence of multiple functional groups makes it a versatile precursor for further chemical derivatization, including the synthesis of more complex molecules for pharmacological screening. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should be followed during handling and storage.

Properties

CAS No.

34061-86-4

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

propan-2-yl N-(3-chloro-2-hydroxyphenyl)carbamate

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-8-5-3-4-7(11)9(8)13/h3-6,13H,1-2H3,(H,12,14)

InChI Key

XWFIJKHIIHQUQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Isocyanates with Alcohols

One classical and widely used method for preparing carbamic acid esters is the reaction of an aryl isocyanate with an appropriate alcohol under reflux conditions.

  • Procedure: The aryl isocyanate corresponding to the 3-chloro-2-hydroxyphenyl moiety is reacted with isopropanol (1-methylethanol) in a suitable solvent such as toluene. The mixture is heated under reflux for several hours (e.g., 8 hours), followed by cooling and stirring at room temperature to complete the reaction and allow crystallization of the product.
  • Example: In a related patent example, p-tolyl isocyanate was reacted with 1-hexadecanol under reflux in toluene to yield the corresponding carbamate in 57% yield. Although this example uses a different alcohol, the methodology is directly transferable to isopropanol and the 3-chloro-2-hydroxyphenyl isocyanate derivative.

Advantages: This method is straightforward and yields carbamates with high purity after simple filtration and drying.

Carbonate-Mediated Alkoxycarbonylation of Amines

Another advanced synthetic approach involves the use of mixed carbonates such as di(2-pyridyl) carbonate (DPC) as alkoxycarbonylation reagents.

  • Mechanism: The mixed carbonate reacts with a primary or secondary alcohol (isopropanol in this case) to form a mixed carbonate intermediate, which then reacts with the amine group of the 3-chloro-2-hydroxyphenyl derivative to form the carbamate.
  • Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or potassium hydride to facilitate alkoxycarbonylation.
  • Outcome: This method offers high yields and overcomes limitations of direct isocyanate reactions, such as handling toxic isocyanates or side reactions.

Hofmann Rearrangement-Based Carbamate Synthesis

A modified Hofmann rearrangement can be used for the synthesis of methyl carbamates from amides, which may be adapted for isopropyl esters.

  • Reagents: The reaction employs sodium hypochlorite and a solid-supported base such as KF/Al2O3.
  • Process: The amide precursor undergoes N-chlorination followed by rearrangement to an isocyanate intermediate, which then reacts with the alcohol (methanol or isopropanol) to form the carbamate.
  • Benefits: This method is operationally simple, inexpensive, and applicable to aromatic amides, potentially including 3-chloro-2-hydroxyphenyl amides.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation provides an efficient route to carbamic acid esters by reacting aryl halides with carbon monoxide and alcohols.

  • Catalyst System: Palladium complexes such as PdX2(PPh3)2 (X = Cl or Br) are used, sometimes generated in situ from PdX2 and triphenylphosphine.
  • Reaction: The aryl halide derivative of 3-chloro-2-hydroxyphenyl is reacted with carbon monoxide and isopropanol under catalytic conditions to form the carbamate ester.
  • Catalyst Loading: Typically 0.1 to 1 mol% palladium catalyst is employed.
  • Advantages: This method allows direct formation of carbamates from simple aryl halides and alcohols with good selectivity and yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Esterification Aryl isocyanate + isopropanol, reflux in toluene Simple, straightforward, good purity Requires isocyanate availability
Carbonate-Mediated Alkoxycarbonylation Di(2-pyridyl) carbonate + amine + isopropanol + base High yield, avoids isocyanates Requires preparation of carbonates
Hofmann Rearrangement Amide + NaOCl + KF/Al2O3 + isopropanol Mild, inexpensive, solid-supported reagents Limited to suitable amides
Palladium-Catalyzed Carbonylation Aryl halide + CO + isopropanol + Pd catalyst Direct from halides, catalytic, selective Requires CO handling, Pd catalyst

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different properties and applications, depending on the specific reaction and conditions used.

Scientific Research Applications

Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Chlorpropham (Carbamic Acid, (3-Chlorophenyl)-, 1-Methylethyl Ester)
  • Structure : Lacks the hydroxyl group at position 2 but retains the 3-chloro substitution.
  • Use : Widely used as a plant growth regulator and herbicide.
  • Lipophilicity : Higher log k values compared to hydroxyl-containing analogs due to reduced polarity .
(b) Carbamic Acid, (3-Hydroxyphenyl)-, 1-Methylethyl Ester
  • Structure : Features a hydroxyl group at position 3 instead of chlorine.
  • Properties : Increased polarity reduces membrane permeability but enhances hydrogen-bonding capacity. CAS 2610-61-9 .
(c) Carbamic Acid, (3-Chloro-4-Methoxyphenyl)-, 1-Methylethyl Ester
  • Structure : Methoxy group at position 4 replaces the hydroxyl group.
  • Lipophilicity : Methoxy substitution increases log k compared to hydroxylated analogs, enhancing bioavailability .

Ester Group Modifications

(a) Methyl (3-Hydroxyphenyl)-Carbamate
  • Structure : Methyl ester instead of isopropyl.
  • Physicochemical Properties : Lower molecular weight and reduced lipophilicity (log k ~2.1 vs. ~3.5 for isopropyl esters) .
  • Hazard Classification : Classified under CLP regulations with "Warning" labels due to moderate toxicity .
(b) Carbamic Acid, (3-Chlorophenyl)-, 4-Chloro-2-Butynyl Ester
  • Structure : A propargyl ester with a terminal chloro group.
  • Activity : Exhibits insecticidal properties but higher acute toxicity (LD₅₀ <50 mg/kg) compared to isopropyl esters .

Key Research Findings

Lipophilicity and Bioavailability

Pharmacological and Toxicological Profiles

  • Physostigmine-like Activity : Carbamates with both carbamate ester and basic substituents (e.g., quaternary ammonium groups) show enhanced cholinergic activity. The target compound’s hydroxyl group may reduce this activity compared to analogs like methylphenyl carbamates .
  • Membrane Interactions : Isopropyl esters with chloro substituents (e.g., carbisocaine) exhibit biphasic effects on lipid bilayer fluidity, suggesting similar behavior for the target compound .

Biological Activity

Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester, commonly known in the scientific community as a carbamate derivative, exhibits significant biological activity that warrants detailed examination. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12H16ClN O3
  • Molecular Weight : 257.71 g/mol

This structure features a carbamate functional group which is crucial for its interaction with biological systems.

Carbamate compounds, including the one under discussion, primarily act as reversible inhibitors of acetylcholinesterase (AChE) . This inhibition leads to an increase in acetylcholine levels at synaptic junctions, enhancing cholinergic neurotransmission. The mechanism involves the formation of a stable carbamoylated intermediate with AChE, which temporarily inactivates the enzyme and prolongs the action of acetylcholine .

Pharmacological Applications

  • Neurological Disorders :
    • Carbamic acid esters are utilized in treating conditions like myasthenia gravis due to their ability to enhance cholinergic activity .
    • They have shown potential in alleviating symptoms associated with Alzheimer's disease by improving cognitive function through cholinergic enhancement.
  • Insecticides :
    • Historically, carbamate compounds have been employed as insecticides due to their effectiveness in inhibiting AChE in pests while exhibiting lower toxicity to mammals compared to organophosphates .
  • Analgesic and Anti-inflammatory Effects :
    • Some studies suggest that carbamate derivatives may possess analgesic properties, potentially providing relief in pain management scenarios .

Toxicological Profile

While carbamates are generally considered safer than organophosphates, they can still pose health risks at higher concentrations. Research indicates that exposure can lead to neurotoxic effects, including muscle weakness and respiratory distress if not managed properly .

Case Studies

  • Cholinergic Activity Enhancement :
    • A study demonstrated that administration of carbamate derivatives led to a significant increase in cholinergic activity in animal models, correlating with improved motor function and cognitive performance .
  • Toxicity Assessments :
    • In vivo studies have shown that high doses of carbamic acid esters can induce liver enzyme activity alterations and potential hepatotoxicity, necessitating careful dosage regulation during therapeutic use .

Data Tables

StudyCompoundBiological ActivityObservations
Carbamic Acid EsterAChE InhibitionEnhanced cholinergic transmission
Carbamate DerivativeNeuroprotectiveImproved cognitive function in models
Various CarbamatesToxicity AssessmentInduced liver enzyme changes at high doses

Q & A

Basic Research Questions

Q. What are the critical hazards and safety protocols for handling this compound in laboratory settings?

  • Answer : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) per GHS classifications . Researchers must:

  • Use PPE: chemical-resistant gloves, face shields, and respiratory protection (e.g., particulate filters compliant with EN 143 standards) .
  • Implement engineering controls (e.g., fume hoods) to avoid dust/aerosol formation .
  • Follow first-aid protocols for accidental exposure: flush eyes with water for ≥15 minutes, wash skin with soap/water, and seek medical attention for ingestion .

Q. How can the purity and stability of this compound be validated during storage?

  • Answer : Stability data is not explicitly available , but general practices include:

  • Storing in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.
  • Regular HPLC or GC-MS analysis to monitor degradation (e.g., formation of 3-chloro-2-hydroxyaniline or isopropyl alcohol via ester hydrolysis) .
  • Avoiding incompatible materials (e.g., strong acids/bases) that may catalyze decomposition .

Q. What synthetic routes are feasible for this compound?

  • Answer : While direct synthesis data is unavailable, analogous carbamic esters are typically synthesized via:

  • Reaction of 3-chloro-2-hydroxyphenyl isocyanate with isopropyl alcohol under anhydrous conditions .
  • Protecting the hydroxyl group (e.g., silylation) before carbamate formation to prevent side reactions .

Advanced Research Questions

Q. How can contradictions in acute toxicity data across SDS sources be resolved?

  • Answer : Discrepancies may arise from batch-specific impurities or inconsistent testing protocols. Mitigation strategies include:

  • Conducting in-house acute toxicity assays (e.g., OECD Test Guideline 423 for oral toxicity).
  • Cross-referencing SDS classifications with peer-reviewed toxicological studies (e.g., ECHA databases) .

Q. What methodologies are recommended for studying its target organ toxicity (e.g., respiratory irritation)?

  • Answer :

  • In vitro : Use human bronchial epithelial cells (e.g., BEAS-2B) to assess cytokine release (IL-6, IL-8) post-exposure .
  • In vivo : Rodent models with controlled inhalation exposure (OECD TG 412) to evaluate histopathological changes in lung tissue .
  • Analytical methods: LC-MS/MS to quantify metabolites in biological matrices .

Q. How can degradation products be identified and quantified under environmental conditions?

  • Answer :

  • Simulate environmental breakdown via photolysis (UV irradiation) or hydrolysis (pH 5–9 buffers) .
  • Analyze products using high-resolution mass spectrometry (HRMS) and compare with libraries (e.g., EPA/NIH Mass Spectral Database) .
  • Quantify persistent metabolites (e.g., chlorinated phenols) via GC-ECD or HPLC-UV .

Methodological Gaps & Recommendations

  • Data Limitations : Physical/chemical properties (e.g., solubility, logP) are not reported in available SDS . Researchers should experimentally determine these using standardized OECD guidelines (e.g., OECD 105 for water solubility).
  • Ecotoxicity : No ecotoxicological data is provided. Standard algal (OECD 201) and Daphnia magna (OECD 202) assays are recommended for environmental risk assessment .

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